molecular formula C14H12O B1332197 2-(3-Methylphenyl)benzaldehyde CAS No. 216443-17-3

2-(3-Methylphenyl)benzaldehyde

Cat. No. B1332197
M. Wt: 196.24 g/mol
InChI Key: OTYFSYHNGKILGT-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)benzaldehyde is a chemical compound that belongs to the class of organic compounds known as benzaldehydes. These are organic compounds containing a benzene ring with a formyl substituent, the simplest member of which is benzaldehyde. The specific structure of 2-(3-Methylphenyl)benzaldehyde includes a methyl group attached to the third carbon of the phenyl ring, which is itself attached to the benzaldehyde group.

Synthesis Analysis

The synthesis of related benzaldehyde derivatives has been explored in various studies. For instance, the synthesis of 2-(2-oxo-3-phenylpropyl)benzaldehydes has been described as a precursor for the synthesis of 3-phenyl-2-naphthols and subsequently 2-hydroxy-3-phenyl-1,4-naphthoquinones . Another study reports the synthesis of 2-((4-substituted phenyl)amino)benzaldehyde, which is an important intermediate for anticancer drugs, through a multi-step process involving nucleophilic substitution, reduction, and oxidation reactions . Although these studies do not directly describe the synthesis of 2-(3-Methylphenyl)benzaldehyde, they provide insight into the synthetic methods that could potentially be adapted for its production.

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives can be determined using spectroscopic data and elemental analyses, as demonstrated in the study of 2-(4-(methylthio)phenyl)-1H-benzo[d]imidazole . Single crystal X-ray diffraction data can also be used to confirm the structure and analyze the crystal packing, as seen in the same study . These techniques are essential for confirming the molecular structure of 2-(3-Methylphenyl)benzaldehyde and its derivatives.

Chemical Reactions Analysis

Benzaldehyde and its derivatives participate in various chemical reactions. For example, benzaldehyde reacts with 2,3-dihydrophenalenone to yield benzylidene compounds . The reactivity of the benzaldehyde group allows for the formation of different products depending on the reaction conditions and the nature of the reactants. This suggests that 2-(3-Methylphenyl)benzaldehyde could also undergo similar reactions, leading to a range of potential products.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives are influenced by their molecular structure. These properties include melting points, boiling points, solubility, and reactivity. The presence of substituents on the benzene ring, such as the methyl group in 2-(3-Methylphenyl)benzaldehyde, can affect these properties by altering the electron distribution and steric hindrance in the molecule. While the specific properties of 2-(3-Methylphenyl)benzaldehyde are not detailed in the provided papers, the methodologies and analyses presented can be applied to determine these characteristics.

Scientific Research Applications

1. Catalytic Hydrogenation

  • Summary of Application: The compound is used in the synthesis of benzaldehyde, a compound widely utilized in food, medicine, and cosmetics. This is achieved through a one-step catalytic hydrogenation using the cost-effective raw material, methyl benzoate .
  • Methods of Application: A series of MnO x /γ-Al 2 O 3 catalysts were meticulously prepared using the precipitation-impregnation method. These catalysts featured supports calcined at various temperatures and distinct manganese active components .
  • Results: The optimized reaction temperature was found to be 360 °C. The catalyst exhibited the most favorable performance when the calcination temperature of the support was 500 °C and the Mn/Al molar ratio reached 0.18. Under these conditions, the catalyst demonstrated the most suitable oxygen vacancy concentration, yielding impressive results: a conversion rate of 87.90% and a benzaldehyde selectivity of 86.1% .

2. Attractant for Bactrocera dorsalis

  • Summary of Application: Benzaldehyde acts as a behaviorally active component in brewer’s yeast protein powder which attracts B. dorsalis through olfaction .
  • Methods of Application: This study employed analytical chemistry, behavioral tests, and electrophysiological techniques to investigate the behaviorally active components of beer yeast protein powder (BYPD), aiming to provide a basis for improving and developing protein baits .
  • Results: Mixtures of five components demonstrated significant attraction to B. dorsalis adults, with benzaldehyde identified as a potential key component. The attractiveness of benzaldehyde required a relatively large dose, and it was most attractive to adults that had been starved from dusk until the following morning .

3. Synthesis of Benzamide Compounds

  • Summary of Application: A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The results or outcomes obtained were not detailed in the source .

4. Synthesis of Phenyl Nitropropen

  • Summary of Application: Benzaldehyde is the starting product for the synthesis of phenyl nitropropen, an intermediate of amphetamine .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The results or outcomes obtained were not detailed in the source .

5. Attractant for Bactrocera dorsalis

  • Summary of Application: Benzaldehyde acts as a behaviorally active component in brewer’s yeast protein powder which attracts B. dorsalis through olfaction .
  • Methods of Application: This study employed analytical chemistry, behavioral tests, and electrophysiological techniques to investigate the behaviorally active components of beer yeast protein powder (BYPD), aiming to provide a basis for improving and developing protein baits .
  • Results: Mixtures of five components demonstrated significant attraction to B. dorsalis adults, with benzaldehyde identified as a potential key component .

6. Third Harmonic Nonlinear Optical Applications

  • Summary of Application: Experimental and theoretical studies on 4-hydroxy-3-methoxybenzaldehyde nicotinamide organic co-crystal for third harmonic nonlinear optical applications .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The results or outcomes obtained were not detailed in the source .

4. Synthesis of Phenyl Nitropropen

  • Summary of Application: Benzaldehyde is the starting product for the synthesis of phenyl nitropropen, an intermediate of amphetamine .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The results or outcomes obtained were not detailed in the source .

5. Attractant for Bactrocera dorsalis

  • Summary of Application: Benzaldehyde acts as a behaviorally active component in brewer’s yeast protein powder which attracts B. dorsalis through olfaction .
  • Methods of Application: This study employed analytical chemistry, behavioral tests, and electrophysiological techniques to investigate the behaviorally active components of beer yeast protein powder (BYPD), aiming to provide a basis for improving and developing protein baits .
  • Results: Mixtures of five components demonstrated significant attraction to B. dorsalis adults, with benzaldehyde identified as a potential key component .

6. Third Harmonic Nonlinear Optical Applications

  • Summary of Application: Experimental and theoretical studies on 4-hydroxy-3-methoxybenzaldehyde nicotinamide organic co-crystal for third harmonic nonlinear optical applications .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The results or outcomes obtained were not detailed in the source .

Safety And Hazards

While specific safety and hazard information for “2-(3-Methylphenyl)benzaldehyde” is not available, it’s generally recommended to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and use personal protective equipment when handling similar compounds .

properties

IUPAC Name

2-(3-methylphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O/c1-11-5-4-7-12(9-11)14-8-3-2-6-13(14)10-15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYFSYHNGKILGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20362632
Record name 2-(3-methylphenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methylphenyl)benzaldehyde

CAS RN

216443-17-3
Record name 2-(3-methylphenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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